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Proteolipid protein (139-151) - 122018-58-0

Proteolipid protein (139-151)

Catalog Number: EVT-243425
CAS Number: 122018-58-0
Molecular Formula: C₇₂H₁₀₄N₂₀O₁₇
Molecular Weight: 1521.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Proteolipid protein (139-151) is a peptide fragment derived from Myelin Proteolipid Protein (PLP), a major protein component of the myelin sheath in the central nervous system (CNS). [, , , , , , ] The peptide sequence encompasses amino acids 139 to 151 of the full PLP protein.

Role in Scientific Research: PLP (139-151) is a known autoantigen, meaning it can trigger an immune response against the body's own tissues. [, , , , , , ] This characteristic makes it a valuable tool in studying autoimmune diseases, particularly Experimental Autoimmune Encephalomyelitis (EAE), an animal model for multiple sclerosis (MS). [1, 4, 7-10, 12, 16, 18, 19, 21, 24-27, 29, 31] Researchers use PLP (139-151) to induce EAE in susceptible animal models, allowing them to study the mechanisms of the disease and test potential therapies.

Myelin Basic Protein (85-99)

Compound Description: Myelin basic protein (MBP) (85-99) is an immunodominant epitope of MBP, another myelin protein. It forms a complex with human leukocyte antigen (HLA)-DR2, which is genetically linked to multiple sclerosis. []

Relevance: MBP (85-99) shares structural similarities and binding affinity for HLA-DR2 with Proteolipid protein (139-151). [] Peptides designed to compete with MBP (85-99) for HLA-DR2 binding have also shown efficacy in suppressing experimental autoimmune encephalomyelitis (EAE) induced by both MBP (85-99) and Proteolipid protein (139-151). [] This suggests a potential cross-reactivity between the T cell responses elicited by these two myelin epitopes.

Myelin Basic Protein (89-101)

Compound Description: Myelin basic protein (MBP) (89-101) is another immunodominant epitope of MBP. [, ]

Relevance: A mimicry epitope for MBP (89-101) has been identified in Acanthamoeba castellanii, which can induce CNS autoimmunity. [, ] This is significant because Acanthamoeba castellanii also contains a mimicry epitope for Proteolipid protein (139-151), suggesting that exposure to this single microbe could trigger cross-reactive immune responses against multiple myelin antigens, including Proteolipid protein (139-151). [, ]

Nicotinamide Adenine Dinucleotide Dehydrogenase Subunit 2 (108-120)

Compound Description: Nicotinamide adenine dinucleotide dehydrogenase subunit 2 (108-120), derived from Acanthamoeba castellanii, is a mimicry epitope for MBP (89-101). [, ]

Relevance: This peptide shares 46% sequence identity with MBP (89-101) and induces EAE with similar clinical and histological features to the disease induced by MBP (89-101). [, ] The presence of mimicry epitopes for both MBP (89-101) and Proteolipid protein (139-151) in Acanthamoeba castellanii suggests a potential link between microbial exposure and the development of autoimmunity to myelin proteins, including Proteolipid protein (139-151).

Proteolipid Protein (178-191)

Compound Description: Proteolipid Protein (178-191) is another peptide fragment of Proteolipid protein. []

Relevance: While derived from the same protein, Proteolipid Protein (178-191) does not activate T cells specific for Proteolipid protein (139-151). [] This highlights the specificity of the immune response towards particular epitopes within the Proteolipid protein.

Glatiramer Acetate (Copaxone)

Compound Description: Glatiramer acetate, a random amino acid copolymer [poly(Y,E,A,K)n], is a currently approved treatment for relapsing-remitting multiple sclerosis. [, ]

Relevance: Glatiramer acetate, along with its modified versions like poly(F,Y,A,K)n and poly(V,W,A,K)n, competes with MBP (85-99) for binding to HLA-DR2. [, ] These copolymers, including glatiramer acetate, have been shown to ameliorate EAE induced by both MBP (85-99) and Proteolipid protein (139-151), suggesting a shared mechanism of action. [, ]

Peptide 15-mers (J2, J3, J5)

Compound Description: J2, J3, and J5 are synthetic peptide 15-mers designed to bind to HLA-DR2 with high affinity. [, ]

Relevance: These peptides were specifically designed to inhibit the binding of MBP (85-99) to HLA-DR2 and have shown greater inhibitory potency than the random amino acid copolymers. [, ] Similar to glatiramer acetate, J2, J3, and J5 can suppress EAE induced by both MBP (85-99) and Proteolipid protein (139-151). [, ]

Altered Peptide Ligands of Proteolipid protein (139-151)

Compound Description: Altered peptide ligands are variations of the original Proteolipid protein (139-151) peptide with single amino acid substitutions. These substitutions can alter the binding affinity to MHC molecules and TCRs, leading to altered T cell responses. [, , , ]

Relevance: These altered peptide ligands, such as Q144 and L144, have been used to study T cell activation, tolerance induction, and the cytokine profiles of Proteolipid protein (139-151)-specific T cells. [, , , ] These studies provide valuable insights into the complexities of T cell recognition and the potential for modulating immune responses against Proteolipid protein (139-151).

Overview

Proteolipid protein (139-151) is a synthetic peptide derived from myelin proteolipid protein, which is the principal protein component of the myelin sheath in the central nervous system. This peptide, with the sequence HSLGKWLGHPDKF, plays a crucial role in immunological studies, particularly in the context of experimental autoimmune encephalomyelitis, an animal model for multiple sclerosis. The peptide is recognized for its encephalitogenic properties, meaning it can induce immune responses that lead to inflammation and demyelination similar to those observed in multiple sclerosis.

Source and Classification

Proteolipid protein (139-151) is sourced from myelin proteolipid protein, predominantly found in oligodendrocytes within the central nervous system. It falls under the classification of peptides and is specifically categorized as an encephalitogenic fragment due to its ability to stimulate immune responses that result in autoimmune pathology.

Synthesis Analysis

Methods

The synthesis of proteolipid protein (139-151) typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a solid support, followed by sequential addition of protected amino acids. The final product is cleaved from the support and purified through high-performance liquid chromatography.

Technical Details

  1. Peptide Sequence: HSLGKWLGHPDKF
  2. Molecular Weight: Approximately 1521.72 g/mol.
  3. Purity: Generally, ≥95% purity is achieved through purification methods such as HPLC.

The peptide can also be synthesized in mutant forms, such as C140S, which replaces cysteine with serine to enhance stability without altering its antigenic properties .

Molecular Structure Analysis

Structure

The molecular structure of proteolipid protein (139-151) consists of a linear chain of amino acids that folds into a specific conformation essential for its function as an antigen. The specific arrangement of hydrophobic and hydrophilic residues contributes to its interaction with major histocompatibility complex class II molecules.

Data

  • Amino Acid Composition: 15 amino acids.
  • Chemical Formula: C72H104N20O17.
  • Structural Characteristics: The peptide's conformation allows it to effectively bind to T-cell receptors and major histocompatibility complex class II molecules, facilitating immune activation .
Chemical Reactions Analysis

Reactions

Proteolipid protein (139-151) participates in several biochemical reactions, primarily involving its binding to major histocompatibility complex class II molecules on antigen-presenting cells. This interaction is critical for T-cell activation and subsequent immune response.

Technical Details

  1. Binding Affinity: The peptide binds with varying affinities to different major histocompatibility complex class II alleles.
  2. Immunological Assays: The peptide's ability to induce T-cell proliferation can be assessed using flow cytometry and ELISA techniques to measure cytokine production.
Mechanism of Action

Proteolipid protein (139-151) acts by binding to major histocompatibility complex class II molecules on antigen-presenting cells, which presents the peptide to CD4+ T cells. This interaction triggers a cascade of immune responses characterized by T-cell activation, proliferation, and cytokine release, particularly interferon-gamma.

Process

  1. T-cell Activation: Upon recognition of the peptide-MHC complex by T-cell receptors, CD4+ T cells are activated.
  2. Cytokine Production: Activated T cells produce pro-inflammatory cytokines that contribute to the pathogenesis of autoimmune diseases like multiple sclerosis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically provided as a lyophilized powder.
  • Solubility: Soluble in water and physiological buffers at appropriate concentrations.

Chemical Properties

  • Stability: The stability can be enhanced through modifications such as cysteine mutation.
  • Reactivity: Reacts specifically with antibodies against the proteolipid protein epitope in immunological assays.

Relevant data indicate that this peptide retains its biological activity even after modifications aimed at improving stability .

Applications

Proteolipid protein (139-151) is extensively used in scientific research, particularly in immunology and neurobiology:

  1. Experimental Autoimmune Encephalomyelitis Models: It serves as a key antigen for inducing experimental autoimmune encephalomyelitis in animal models, mimicking multiple sclerosis.
  2. Vaccine Development: Research into this peptide aids in understanding autoimmune responses and developing potential therapeutic vaccines against multiple sclerosis.
  3. T-cell Receptor Studies: It facilitates studies on T-cell receptor specificity and immune response modulation .

Properties

CAS Number

122018-58-0

Product Name

Proteolipid protein (139-151)

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C₇₂H₁₀₄N₂₀O₁₇

Molecular Weight

1521.72

InChI

InChI=1S/C72H104N20O17/c1-40(2)25-51(63(99)80-36-60(95)84-55(30-45-34-77-39-82-45)71(107)92-24-14-21-58(92)70(106)89-54(31-61(96)97)68(104)85-50(20-11-13-23-74)66(102)90-56(72(108)109)27-42-15-6-5-7-16-42)86-67(103)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(101)49(19-10-12-22-73)83-59(94)35-79-64(100)52(26-41(3)4)87-69(105)57(37-93)91-62(98)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,93H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,100)(H,80,99)(H,83,94)(H,84,95)(H,85,104)(H,86,103)(H,87,105)(H,88,101)(H,89,106)(H,90,102)(H,91,98)(H,96,97)(H,108,109)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1

SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N

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